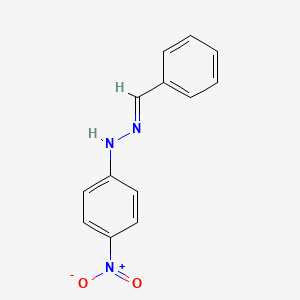

Benzaldehyde 4-nitrophenylhydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Benzaldehyde 4-nitrophenylhydrazone is an organic compound with the molecular formula C13H11N3O2. It is a derivative of benzaldehyde and 4-nitrophenylhydrazine, known for its applications in various chemical reactions and research fields. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable hydrazone derivatives .

準備方法

Synthetic Routes and Reaction Conditions: Benzaldehyde 4-nitrophenylhydrazone can be synthesized through a condensation reaction between benzaldehyde and 4-nitrophenylhydrazine. The reaction typically involves mixing equimolar amounts of benzaldehyde and 4-nitrophenylhydrazine in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. The product is usually isolated by filtration and recrystallization from a suitable solvent .

Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

化学反応の分析

Types of Reactions: These reactions involve the nucleophilic addition of the hydrazine group to the carbonyl carbon of benzaldehyde, followed by the elimination of water to form the hydrazone derivative .

Common Reagents and Conditions:

Reagents: Benzaldehyde, 4-nitrophenylhydrazine, ethanol or methanol (solvent).

Conditions: Reflux heating, typically at temperatures around 60-80°C for several hours.

Major Products: The major product of the reaction is benzaldehyde 4-nitrophenylhydrazone itself. In some cases, side products such as unreacted starting materials or over-condensation products may be formed, but these are usually removed during purification .

科学的研究の応用

Benzaldehyde 4-nitrophenylhydrazone has several applications in scientific research:

Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones in various samples.

Biological Studies: Employed in studies involving enzyme activity, particularly those related to semicarbazide-sensitive amine oxidase (SSAO).

Material Science: Utilized in the synthesis of novel materials and compounds with specific properties, such as fluorescence labeling reagents.

作用機序

The mechanism of action of benzaldehyde 4-nitrophenylhydrazone involves nucleophilic addition followed by elimination. The hydrazine group of 4-nitrophenylhydrazine attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate. This intermediate then undergoes elimination of water to yield the stable hydrazone derivative . The molecular targets and pathways involved are primarily related to the carbonyl functional group of benzaldehyde and the nucleophilic nature of the hydrazine group .

類似化合物との比較

2,4-Dinitrophenylhydrazone: Another hydrazone derivative commonly used for the detection of carbonyl compounds.

Phenylhydrazone: A simpler hydrazone derivative that also reacts with carbonyl compounds but lacks the nitro group, making it less sensitive in some analytical applications.

Uniqueness: Benzaldehyde 4-nitrophenylhydrazone is unique due to the presence of the nitro group on the phenyl ring, which enhances its reactivity and sensitivity in detecting carbonyl compounds. This makes it particularly useful in analytical and biological studies where high sensitivity is required .

特性

CAS番号 |

3078-09-9 |

|---|---|

分子式 |

C13H11N3O2 |

分子量 |

241.24 g/mol |

IUPAC名 |

N-[(Z)-benzylideneamino]-4-nitroaniline |

InChI |

InChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H/b14-10- |

InChIキー |

NOIFWEYOLLHIMW-UVTDQMKNSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

異性体SMILES |

C1=CC=C(C=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-] |

正規SMILES |

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

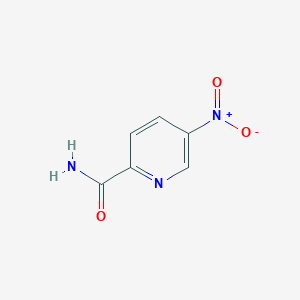

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Benzaldehyde 4-nitrophenylhydrazone interesting for nonlinear optics?

A1: this compound belongs to the hydrazone family, a class of organic compounds recognized for their potential in second-order nonlinear optics []. These materials are of interest due to their ability to modify the frequency of light, enabling applications like optical switching and frequency conversion.

Q2: How efficient is this compound in exhibiting second-order nonlinear optical properties?

A2: Research shows that this compound displays significant second-order nonlinear optical activity in its crystalline form []. Specifically, a derivative, 4-(dimethylamino)-benzaldehyde-4-nitrophenylhydrazone (DANPH), exhibits promising preliminary linear and nonlinear optical data in its crystalline form [].

Q3: What structural features contribute to the nonlinear optical properties of this compound?

A3: The molecule's structure plays a crucial role in its nonlinear optical behavior.

- Planar Structure: Both this compound [] and its derivative DANPH [] exhibit a largely planar structure, with a small dihedral angle between the two aromatic rings. This planarity enhances the molecule's ability to interact with light and exhibit nonlinear optical effects.

- Hydrogen Bonding: The presence of hydrogen bonds influences the molecular packing in the crystal structure [, ]. This packing arrangement is essential for maximizing the nonlinear optical response of the material. In DANPH, hydrogen bonds contribute to the formation of head-to-tail chains, affecting the overall packing arrangement [].

- Electron Donor-Acceptor System: The presence of the nitro group (electron acceptor) and the benzaldehyde moiety (electron donor) creates a push-pull electronic system within the molecule []. This donor-acceptor configuration contributes significantly to the molecule's hyperpolarizability, a key factor in its nonlinear optical properties.

Q4: Have any computational studies been conducted on this compound or its derivatives?

A4: Yes, semi-empirical quantum-chemical calculations have been employed to investigate and elucidate the nonlinear optical properties of hydrazone derivatives, including this compound []. These calculations provide insights into the molecular origins of the observed nonlinear optical behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)